Florenal

描述

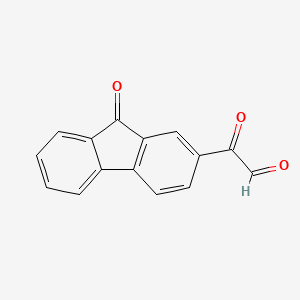

Structure

3D Structure

属性

CAS 编号 |

42834-66-2 |

|---|---|

分子式 |

C15H8O3 |

分子量 |

236.22 g/mol |

IUPAC 名称 |

2-oxo-2-(9-oxofluoren-2-yl)acetaldehyde |

InChI |

InChI=1S/C15H8O3/c16-8-14(17)9-5-6-11-10-3-1-2-4-12(10)15(18)13(11)7-9/h1-8H |

InChI 键 |

ZABSXKJOMUONGB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)C=O |

规范 SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)C=O |

其他CAS编号 |

42834-66-2 |

同义词 |

florenal |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Dual Mechanisms of Flurenol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the multifaceted mechanism of action of Flurenol (also known as 9-hydroxyfluorene), a compound with distinct biological activities in mammalian and plant systems. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its molecular targets, signaling pathways, and relevant experimental methodologies.

Mammalian Systems: A Modulator of Dopaminergic Neurotransmission

In mammalian systems, Flurenol functions as a weak dopamine (B1211576) reuptake inhibitor. This activity is central to its observed eugeroic, or wakefulness-promoting, effects.

Molecular Target and Mechanism

The primary molecular target of Flurenol in the mammalian brain is the dopamine transporter (DAT) . By binding to DAT, Flurenol competitively inhibits the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This blockade leads to an increased concentration and prolonged residence time of dopamine in the synapse, thereby enhancing dopaminergic signaling.

Signaling Pathway

The signaling pathway influenced by Flurenol is a critical component of neurotransmission. The following diagram illustrates the canonical dopamine reuptake process and the inhibitory action of Flurenol.

Quantitative Data

The inhibitory potency of Flurenol on the dopamine transporter has been quantified and is presented in the table below, alongside a well-characterized dopamine reuptake inhibitor for comparison.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Flurenol | Dopamine Transporter (DAT) | Dopamine Reuptake Inhibition | 9 | [1][2] |

| Modafinil | Dopamine Transporter (DAT) | Dopamine Reuptake Inhibition | 3.70 | [1] |

Experimental Protocols

1. Dopamine Transporter (DAT) Radioligand Binding Assay

This assay quantifies the affinity of a compound for the dopamine transporter through competition with a radiolabeled ligand.

-

Cell Line: HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).

-

Non-specific Binding Control: GBR12909 (a potent and selective DAT inhibitor).

-

Procedure:

-

Prepare cell membranes from cultured HEK293-hDAT cells.

-

Incubate the cell membranes with a fixed concentration of [³H]WIN 35,428 and varying concentrations of Flurenol.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

2. [³H]Dopamine Uptake Assay

This functional assay measures the inhibition of dopamine uptake into cells expressing DAT.

-

Cell Line: HEK293-hDAT cells.

-

Substrate: [³H]Dopamine.

-

Non-specific Uptake Control: Nomifensine (a dopamine reuptake inhibitor).

-

Procedure:

-

Plate HEK293-hDAT cells in a multi-well format.

-

Pre-incubate the cells with varying concentrations of Flurenol.

-

Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine.

-

Terminate the uptake after a short incubation period by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the IC50 value from the dose-response curve of uptake inhibition.

-

Plant Systems: A Regulator of Auxin Transport

In the botanical realm, Flurenol and its derivatives are classified as morphactins, a group of synthetic plant growth regulators that primarily act by inhibiting polar auxin transport.

Molecular Target and Mechanism

Flurenol's mechanism of action in plants involves the disruption of the directional flow of the plant hormone auxin (indole-3-acetic acid, IAA). It achieves this by competing with N-1-naphthylphthalamic acid (NPA), a well-known synthetic auxin transport inhibitor, for a common binding site. This binding site is associated with the auxin efflux carrier complexes, which include the PIN-FORMED (PIN) proteins. The binding of Flurenol is thought to stabilize PIN proteins into dimeric complexes, thereby inhibiting their auxin transport activity.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of Flurenol's interference with auxin transport and a conceptual workflow for its investigation.

Quantitative Data

| Compound | Activity | System | Effect |

| Flurenol | Auxin Transport Inhibitor | Plants (general) | Inhibits polar auxin transport |

| Flurenol-butyl | Plant Growth Regulator | Plants | Active derivative of Flurenol |

| Flurenol-methyl | Plant Growth Regulator | Plants | Active derivative of Flurenol |

Experimental Protocols

1. Polar Auxin Transport Assay in Arabidopsis thaliana

This assay measures the movement of radiolabeled auxin through plant tissues.

-

Plant Material: Arabidopsis thaliana seedlings.

-

Radiolabeled Compound: [³H]Indole-3-acetic acid ([³H]IAA).

-

Procedure:

-

Grow Arabidopsis seedlings vertically on agar (B569324) plates.

-

Prepare agar blocks containing a defined concentration of [³H]IAA and, for the experimental group, a range of Flurenol concentrations.

-

Apply an agar block to the apical end of the tissue of interest (e.g., root tip or hypocotyl).

-

After a defined transport period, excise the tissue and segment it.

-

Measure the radioactivity in each segment using liquid scintillation counting.

-

Compare the amount of transported [³H]IAA in control versus Flurenol-treated seedlings to determine the inhibitory effect.

-

2. Analysis of PIN Protein Dimerization by Blue Native PAGE (BN-PAGE)

This technique allows for the separation of native protein complexes, enabling the study of changes in their oligomeric state.

-

Plant Material: Plant tissues treated with and without Flurenol.

-

Procedure:

-

Isolate microsomal membrane fractions from control and Flurenol-treated plant tissues under non-denaturing conditions.

-

Solubilize the membrane proteins using a mild, non-ionic detergent (e.g., digitonin).

-

Separate the protein complexes on a native polyacrylamide gel (BN-PAGE).

-

Perform a Western blot using antibodies specific for PIN proteins to visualize the PIN protein complexes.

-

Compare the migration pattern of PIN proteins from control and Flurenol-treated samples to assess changes in complex size, indicative of dimerization.

-

Conclusion

Flurenol exhibits a fascinating dual mechanism of action, acting as a dopamine reuptake inhibitor in mammals and an auxin transport inhibitor in plants. This technical guide provides a foundational understanding of these distinct activities, supported by quantitative data, signaling pathway diagrams, and detailed experimental protocols. Further research, particularly into the specific binding kinetics of Flurenol at the NPA binding site and the direct structural impact on PIN proteins, will further elucidate its role as a plant growth regulator. In the context of mammalian systems, the exploration of Flurenol's off-target effects and a more detailed characterization of its pharmacokinetic and pharmacodynamic profiles are warranted for any potential therapeutic development.

References

Flurenol as a morphactin plant growth regulator

An In-depth Technical Guide to Flurenol as a Morphactin Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurenol is a synthetic plant growth regulator belonging to the morphactin group, chemically derived from fluorene-9-carboxylic acid.[1][2] Unlike classic plant hormones that primarily promote or inhibit growth, morphactins are distinguished by their profound influence on plant morphogenesis—the development of form and structure.[1][3] The primary mechanism of action for Flurenol and other morphactins is the inhibition of polar auxin transport, a critical process governing numerous developmental pathways in plants.[4][5] This disruption leads to a wide range of physiological effects, including the inhibition of seed germination and primary shoot elongation, the promotion of lateral bud growth, and altered geotropic and phototropic responses.[1][2][3] Functionally, Flurenol's effects often antagonize those of gibberellins (B7789140) and auxins while mimicking the inhibitory actions of abscisic acid.[2] This technical guide provides a comprehensive overview of Flurenol, detailing its mechanism of action through signaling pathways, summarizing quantitative effects on plant development, and providing detailed experimental protocols for its study.

Chemical and Physical Properties

Flurenol, also known as Flurecol, is an organic compound that forms the active basis for a class of morphactins.[6][7] Its activity is derived from the fluorene (B118485) structure with a carboxyl group at the 9th position.[2]

| Property | Value | Reference(s) |

| IUPAC Name | 9-hydroxyfluorene-9-carboxylic acid | [6][8] |

| Synonyms | Flurecol, 9-Hydroxyfluorene-9-carboxylic acid | [6][7] |

| CAS Number | 467-69-6 | [6][8] |

| Molecular Formula | C₁₄H₁₀O₃ | [6][8] |

| Molecular Weight | 226.23 g/mol | [6][8] |

| Chemical Class | Morphactin Plant Growth Regulator | [1][3] |

Mechanism of Action

The morphogenetic effects of Flurenol are primarily attributed to its role as a potent inhibitor of polar auxin transport. This process is fundamental to establishing auxin gradients that control plant development.

Inhibition of Polar Auxin Transport

Auxin (primarily Indole-3-acetic acid, IAA) is directionally transported from cell to cell by specialized influx (e.g., AUX1/LAX) and efflux (e.g., PIN-FORMED 'PIN', ABCB) carrier proteins.[5] Flurenol disrupts this process, likely by interfering with the function of these efflux carriers. This inhibition is non-competitive and leads to a systemic disruption of auxin gradients.[5] The consequence is a profound disturbance in the polarity of cell division, particularly in apical meristems, leading to stunted and distorted growth.[3]

Caption: Flurenol inhibits the PIN-family of auxin efflux carriers.

Crosstalk with Other Plant Hormones

Flurenol's disruption of auxin gradients leads to complex interactions with other hormonal pathways. Its effects are often antagonistic to gibberellins (GA) and similar to those of abscisic acid (ABA).[2][9]

-

Antagonism with Gibberellin (GA): GAs are known to promote stem elongation and seed germination.[9] Many of the inhibitory effects of Flurenol, such as shoot dwarfing and inhibited germination, can be partially or fully reversed by the application of gibberellic acid (GA₃), indicating a direct antagonism.[2][3]

-

Synergism/Mimicry of Abscisic Acid (ABA): ABA is known as a "stress hormone" that induces seed dormancy, suppresses stem elongation, and mediates stomatal closure.[2][10] Flurenol exhibits many of these same effects, suggesting it either mimics ABA's action or promotes its signaling pathway.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Abscisic Acid-Induced Reactive Oxygen Species Are Modulated by Flavonols to Control Stomata Aperture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Seed Priming with Fullerol Improves Seed Germination, Seedling Growth and Antioxidant Enzyme System of Two Winter Wheat Cultivars under Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Seed Priming with Fullerol Improves Seed Germination, Seedling Growth and Antioxidant Enzyme System of Two Winter Wheat Cultivars under Drought Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptomic insights into antagonistic effects of gibberellin and abscisic acid on petal growth in Gerbera hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strigolactones and abscisic acid interactions affect plant development and response to abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Flurenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurenol (9-hydroxyfluorene) is an alcohol derivative of fluorene (B118485) that has garnered significant interest in the scientific community for its biological activities, most notably as a dopamine (B1211576) reuptake inhibitor.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Flurenol. It includes detailed experimental protocols for its synthesis, quantitative data on its biological activity, and visualizations of key pathways and workflows to support further research and development.

Discovery and Biological Activity

Flurenol, also known as 9-hydroxyfluorene, was identified as a significant metabolite of a wakefulness-promoting agent being developed as a successor to modafinil (B37608).[1][3] Further investigation revealed that Flurenol itself possesses eugeroic (wakefulness-promoting) effects.[4] A study reported that a fluorenol derivative was 39% more effective than modafinil at keeping mice awake over a four-hour period.[1]

The primary mechanism of action of Flurenol is the inhibition of the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft.[4] This action is believed to underlie its wakefulness-promoting properties. Flurenol is a weak dopamine reuptake inhibitor with a reported IC50 of 9 μM.[1][2][3] For comparison, modafinil has an IC50 of 3.70 μM for DAT inhibition, making Flurenol 59% weaker in this regard.[1] This weaker affinity may contribute to a lower potential for addiction.[1]

Beyond its effects on the central nervous system, Flurenol has been investigated for other applications. It was patented as an insecticide in 1939 and also functions as an algaecide.[1] It is noted to be toxic to various aquatic organisms.[1] There is also research suggesting its role as a metabolite in the biodegradation of pollutants like naphthalene.[5]

Quantitative Data

The following table summarizes the key quantitative data related to the biological activity of Flurenol in comparison to Modafinil.

| Compound | Target | Assay Type | IC50 | Reference |

| Flurenol | Dopamine Transporter (DAT) | Dopamine Reuptake Inhibition | 9 µM | [1][2][3] |

| Modafinil | Dopamine Transporter (DAT) | Dopamine Reuptake Inhibition | 3.70 µM | [1] |

Synthesis of Flurenol

The most common and practical method for the synthesis of Flurenol is the reduction of 9-fluorenone (B1672902).[6] This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) being a preferred reagent due to its selectivity and ease of handling.[6]

Experimental Protocol: Sodium Borohydride Reduction of 9-Fluorenone

This protocol is adapted from established laboratory procedures for the synthesis of 9-Fluorenol.[7][8]

Materials:

-

9-Fluorenone (5 g)

-

Ethanol, warm (30 mL)

-

Reducing reagent:

-

Sodium methoxide (B1231860) (200 mg)

-

Methanol (10 mL)

-

Sodium borohydride (0.4 g)

-

-

Water (50 mL)

-

0.1 M Hydrochloric acid (HCl)

-

Cold water for washing

Procedure:

-

In a 100-mL beaker, dissolve 5 g of 9-fluorenone in 30 mL of warm ethanol.

-

Freshly prepare the reducing reagent by dissolving 200 mg of sodium methoxide and 0.4 g of sodium borohydride in 10 mL of methanol.

-

Add the reducing reagent dropwise to the solution of 9-fluorenone.

-

Allow the solution to stand undisturbed for 10-20 minutes. A color change from the yellow of 9-fluorenone to the white of 9-fluorenol will be observed as the reaction proceeds.

-

Precipitate the product by adding 50 mL of water.

-

Neutralize the solution with 0.1 M HCl.

-

Collect the precipitate by vacuum filtration.

-

Wash the crude product with cold water to remove any residual inorganic salts.

-

The dried crude product is typically of sufficient purity (95-100% yield) for characterization by melting point, infrared spectroscopy, and NMR.[7][8] The reported melting point of the crude product is 153°C.[7][8]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of Flurenol from 9-fluorenone via sodium borohydride reduction.

Signaling Pathway: Dopamine Reuptake Inhibition by Flurenol

This diagram illustrates the mechanism of action of Flurenol as a dopamine reuptake inhibitor at the synaptic cleft.

Experimental Workflow: In Vitro DAT Binding Assay

The following diagram outlines a general workflow for an in vitro dopamine transporter (DAT) binding assay to determine the inhibitory concentration (IC50) of a compound like Flurenol.

References

- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. 9-FLUORENOL | 1689-64-1 | Dopamine Receptor | MOLNOVA [molnova.com]

- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 7. What are Dopamine reuptake inhibitors and how do they work? [synapse.patsnap.com]

- 8. americanaddictioncenters.org [americanaddictioncenters.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Flurenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurenol, identified by the CAS number 467-69-6, is a synthetic plant growth regulator belonging to the class of morphactins.[1] Its chemical name is 9-hydroxyfluorene-9-carboxylic acid.[1] Unlike the structurally related compound 9-hydroxyfluorene, Flurenol possesses a carboxylic acid group at the 9-position of the fluorene (B118485) backbone, which is crucial for its biological activity.[2][3] This guide provides a comprehensive overview of the chemical and physical properties of Flurenol, its mode of action, synthesis, and analytical methods, as well as its toxicological and environmental profile.

Chemical Structure and Identification

Flurenol is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The core structure consists of a fluorene molecule with a hydroxyl group and a carboxylic acid group attached to the C9 position.

Chemical Structure:

Table 1: Chemical Identification of Flurenol

| Identifier | Value |

| IUPAC Name | 9-hydroxyfluorene-9-carboxylic acid[1] |

| Synonyms | Flurecol, 9-Hydroxy-9H-fluorene-9-carboxylic acid[2] |

| CAS Number | 467-69-6[1] |

| Molecular Formula | C₁₄H₁₀O₃[1] |

| Molecular Weight | 226.23 g/mol [4] |

| InChI Key | GXAMYUGOODKVRM-UHFFFAOYSA-N[4] |

| SMILES | OC(=O)C1(O)c2ccccc2-c3ccccc13[4] |

Physicochemical Properties

Flurenol is a beige or white powder at room temperature.[2][5] It is very soluble in water and also soluble in organic solvents such as methanol, ethanol, and chloroform.[2][5]

Table 2: Physicochemical Properties of Flurenol

| Property | Value |

| Melting Point | 162-166 °C |

| Boiling Point | 490.5 °C at 760 mmHg |

| pKa | 2.96[5] |

| LogP (Octanol-Water Partition Coefficient) | 2.31[5] |

| Vapor Pressure | 1.95E-10 mmHg at 25°C[2] |

Biological Activity and Mode of Action

Flurenol is classified as a morphactin, a group of synthetic plant growth regulators that primarily act by inhibiting the polar transport of auxin.[1][3] Auxins are a class of plant hormones that play a crucial role in various developmental processes, including cell elongation, apical dominance, and root formation. The polar transport of auxin is mediated by specific influx and efflux carrier proteins, most notably the PIN-formed (PIN) family of auxin efflux carriers.

Flurenol and its derivatives are thought to interfere with the function of these PIN proteins, thereby disrupting the directional flow of auxin within the plant.[6] This disruption of auxin gradients leads to a variety of morphological effects, such as stunted growth, loss of apical dominance, and altered leaf and flower development.[7][8]

Signaling Pathway

The precise molecular mechanism of Flurenol's interaction with the auxin transport machinery is not fully elucidated. However, it is understood to disrupt the polar auxin transport system. The following diagram illustrates the proposed mechanism of action.

Caption: Disruption of Polar Auxin Transport by Flurenol.

Experimental Protocols

Synthesis of 9-hydroxyfluorene-9-carboxylic acid

A common method for the synthesis of Flurenol involves the reaction of phenanthrenequinone (B147406) with a strong base, such as sodium hydroxide (B78521).[9]

Materials:

-

Phenanthrenequinone

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Beakers, stirring apparatus, heating mantle, filtration apparatus

Procedure:

-

A mixture of phenanthrenequinone and a solution of sodium hydroxide in water is heated.[9] The specific concentrations and reaction temperature can be optimized, but a typical procedure involves heating to around 90-92°C.[9]

-

The reaction mixture is stirred for a period to ensure complete reaction.

-

After cooling, the solution is filtered to remove any unreacted starting material.

-

The filtrate is then acidified with hydrochloric acid to precipitate the 9-hydroxyfluorene-9-carboxylic acid.

-

The resulting precipitate is collected by filtration, washed with water to remove salts, and dried.[9]

-

Further purification can be achieved by recrystallization from a suitable solvent.

Bioassay for Auxin Transport Inhibition (Avena Coleoptile Test)

This classic bioassay can be adapted to demonstrate the inhibitory effect of Flurenol on auxin transport.

Materials:

-

Oat (Avena sativa) seeds

-

Indole-3-acetic acid (IAA)

-

Flurenol

-

Petri dishes, razor blades, forceps, ruler

Procedure:

-

Germinate oat seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

-

Excise the apical 1 cm of the coleoptiles.

-

Prepare donor and receiver agar blocks (e.g., 1.5% agar). The donor blocks will contain a known concentration of IAA.

-

Prepare a third set of agar blocks containing both IAA and the test compound, Flurenol, at various concentrations.

-

Place a donor block containing IAA on the apical end of a coleoptile segment and a receiver block at the basal end.

-

For the experimental group, use the donor blocks containing both IAA and Flurenol.

-

Allow transport to occur for a set period (e.g., 3 hours) in the dark in a humid chamber.

-

After the incubation period, remove the receiver blocks and measure the amount of auxin that has been transported into them. This can be done by measuring the curvature induced when the receiver block is placed asymmetrically on a decapitated coleoptile, or by analytical methods such as HPLC.

-

A reduction in the amount of auxin in the receiver blocks in the presence of Flurenol indicates inhibition of polar auxin transport.

Derivatives of Flurenol

The carboxylic acid group of Flurenol can be esterified to produce derivatives with altered properties, such as solubility and biological activity. The most common derivatives are the methyl and butyl esters.

Table 3: Common Derivatives of Flurenol

| Derivative | CAS Number | Molecular Formula | Activity |

| Flurenol-methyl | 1216-44-0[10] | C₁₅H₁₂O₃[10] | Plant growth regulator (morphactin)[10] |

| Flurenol-butyl | 2314-09-2[11] | C₁₈H₁₈O₃[11] | Plant growth regulator (morphactin)[11] |

Analytical Methods

The characterization and quantification of Flurenol can be achieved using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a common method for the separation and quantification of Flurenol and its derivatives in various matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of Flurenol, GC-MS can provide both qualitative and quantitative information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of Flurenol and its derivatives.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups of Flurenol, such as the hydroxyl and carboxylic acid groups.

Toxicology and Environmental Fate

The toxicological profile of Flurenol indicates low acute oral toxicity to mammals.[12] However, it is classified as toxic to aquatic life with long-lasting effects.[4]

Table 4: Toxicological Data for Flurenol

| Test Organism | Endpoint | Value |

| Mouse (oral) | LD50 | >5 g/kg[12] |

| Rat (oral) | LD50 | >10 g/kg[12] |

| Rat (dermal) | LD50 | >10 g/kg[12] |

Flurenol is not considered to be persistent in soil and water environments.[2] Its moderate water solubility and low volatility suggest a limited potential for long-range transport.[2]

Conclusion

Flurenol (9-hydroxyfluorene-9-carboxylic acid) is a potent synthetic plant growth regulator with a well-defined chemical structure and a distinct mode of action as an inhibitor of polar auxin transport. Its ability to disrupt auxin gradients makes it a valuable tool in agricultural research and for specific applications in horticulture. This guide has provided a detailed overview of its chemical and physical properties, biological activity, and methods for its synthesis and analysis, offering a valuable resource for researchers and professionals in the fields of plant science, chemistry, and drug development. Further research into the precise molecular interactions of Flurenol with the auxin transport machinery will continue to enhance our understanding of this important class of plant growth regulators.

References

- 1. Flavonoids Redirect PIN-mediated Polar Auxin Fluxes during Root Gravitropic Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flurenol [sitem.herts.ac.uk]

- 3. Inhibition of the polar auxin transport by a morphactin | Semantic Scholar [semanticscholar.org]

- 4. 9-Fluorenol(1689-64-1) IR Spectrum [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 9-Fluorenol(1689-64-1) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. biologydiscussion.com [biologydiscussion.com]

- 9. biologydiscussion.com [biologydiscussion.com]

- 10. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Flurenol's Impact on Auxin Metabolism in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurenol (B65278), a synthetic plant growth regulator belonging to the morphactin group, exerts a significant influence on plant development primarily by disrupting auxin metabolism. This technical guide provides an in-depth analysis of the mechanisms by which flurenol affects auxin transport, and its consequential impacts on auxin homeostasis and signaling. The document synthesizes available quantitative data, details key experimental protocols for studying these effects, and presents visual diagrams of the implicated pathways and workflows to support further research and development in this area.

Introduction

Auxins are a class of plant hormones that play a pivotal role in regulating nearly every aspect of plant growth and development, from cell elongation and division to organogenesis and tropic responses. The spatial and temporal distribution of auxin, largely governed by a sophisticated polar transport system, is critical for these processes. Flurenol (specifically, its derivatives like flurenol-n-butyl ester) and other morphactins are recognized as potent inhibitors of polar auxin transport. By disrupting the directional flow of auxin, flurenol induces a range of morphological changes, including dwarfism, increased branching, and altered geotropic and phototropic responses. Understanding the precise molecular mechanisms of flurenol's action on auxin metabolism is crucial for its application in agriculture and for its use as a chemical tool in plant biology research.

Flurenol's Primary Mechanism of Action: Inhibition of Polar Auxin Transport

The predominant effect of flurenol on auxin metabolism is the inhibition of polar auxin transport (PAT). This process is mediated by auxin influx and efflux carriers, with the PIN-FORMED (PIN) family of auxin efflux carriers being the primary drivers of directional auxin flow.

Morphactins, including flurenol, have been shown to interfere with auxin transport by disrupting the function of these efflux carriers[1][2]. The proposed mechanism involves flurenol competing with auxin or other regulatory molecules for binding sites on proteins involved in auxin transport[1][3]. This interference leads to a reduction in the polarity of auxin distribution within the plant[1].

Quantitative Effects on Auxin Transport and Plant Development

The application of morphactins has been shown to produce quantifiable effects on plant development, which are direct consequences of altered auxin transport.

| Parameter | Plant Species | Flurenol/Morphactin Derivative | Concentration | Observed Effect | Reference |

| Pod Number | Glycine max (Soybean) | Methylchlorflurenol (MCF) | 10 µM | 40% increase in pod number | |

| Leaf Abscission | Citrus / Populus | 9-hydroxyfluorene-9-carboxylic acid (CF) | 50 µM (in lanolin paste) | Delayed separation by approximately 7 days | [4] |

| Stem Elongation | Glycine max (Soybean) | Methylchlorflurenol (MCF) | 10 µM | 12% inhibition | [5] |

| Geotropism | Pisum sativum (Pea) | Methyl-2-chloro-9-hydroxyfluorene-9-carboxylate (CFM) | 20 µM | Inhibition of negative geotropism | [1] |

Experimental Protocols for Studying Flurenol's Effects

A variety of experimental techniques can be employed to investigate the impact of flurenol on auxin metabolism. Detailed protocols for key assays are provided below.

Polar Auxin Transport Assay using Radiolabeled IAA

This assay directly measures the movement of auxin through plant tissues and is a fundamental method for assessing the inhibitory effect of flurenol.

Objective: To quantify the effect of flurenol on the polar transport of radiolabeled indole-3-acetic acid ([³H]IAA) in plant segments (e.g., Arabidopsis inflorescence stems or hypocotyls).

Materials:

-

Plant material (e.g., 5-day-old etiolated Arabidopsis seedlings)

-

[³H]IAA (specific activity ~20-25 Ci/mmol)

-

Flurenol (or a derivative like flurenol-n-butyl ester)

-

Microcentrifuge tubes

-

Scintillation vials and scintillation cocktail

-

Forceps and razor blades

Procedure:

-

Plant Preparation: Grow seedlings under appropriate conditions. For hypocotyl assays, etiolated seedlings are often used.

-

Preparation of Donor and Receiver Agar Blocks:

-

Donor Blocks: Prepare 1% agar containing a known concentration of [³H]IAA (e.g., 1 µM). For the treatment group, also include the desired concentration of flurenol.

-

Receiver Blocks: Prepare 1% agar blocks without any additives.

-

-

Assay Setup:

-

Excise segments of the desired tissue (e.g., 5 mm hypocotyl segments).

-

Place the apical end of the segment on a donor block and the basal end on a receiver block. For basipetal transport, the donor is at the apical end; for acropetal transport, it is at the basal end.

-

-

Incubation: Incubate the setup in a humid chamber in the dark for a specific period (e.g., 6-18 hours).

-

Quantification:

-

After incubation, separate the receiver block and the plant segment.

-

Place the receiver block in a scintillation vial with a scintillation cocktail.

-

Place the plant segment in a separate scintillation vial.

-

Measure the radioactivity in both the receiver block and the plant segment using a scintillation counter.

-

-

Data Analysis: Calculate the amount of [³H]IAA transported into the receiver block and express it as a percentage of the total radioactivity taken up by the plant segment. Compare the transport in control versus flurenol-treated samples.

Experimental Workflow for Radiolabeled Auxin Transport Assay

Analysis of Auxin-Responsive Gene Expression using DR5::GUS Reporter Lines

The DR5 promoter is a synthetic auxin-responsive promoter that is widely used to visualize auxin response maxima in plants.

Objective: To qualitatively and quantitatively assess the effect of flurenol on auxin distribution and signaling using a DR5::GUS reporter line.

Materials:

-

Arabidopsis thaliana plants carrying the DR5::GUS construct.

-

Flurenol solution of desired concentrations.

-

GUS staining solution (containing X-Gluc).

-

70% Ethanol.

-

Microscope.

Procedure:

-

Plant Growth and Treatment: Grow DR5::GUS seedlings on agar plates or in liquid culture. Treat the seedlings with various concentrations of flurenol for a specified duration. Include a mock-treated control.

-

GUS Staining:

-

Immerse the seedlings in GUS staining solution.

-

Vacuum infiltrate for 10-15 minutes to ensure penetration of the substrate.

-

Incubate at 37°C for several hours to overnight, depending on the strength of the expression.

-

-

Destaining: Remove the chlorophyll (B73375) by washing the seedlings with 70% ethanol.

-

Visualization: Observe the staining pattern under a light microscope. Changes in the intensity and location of the blue color indicate alterations in auxin response maxima due to flurenol treatment.

-

Quantitative Analysis (Optional): For a quantitative measure, a fluorometric assay using 4-methylumbelliferyl glucuronide (MUG) as a substrate can be performed on protein extracts from the treated tissues.

Logical Flow for DR5::GUS Staining Experiment

References

- 1. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Auxin Metabolite Profiling Using Stable Isotope Dilution UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Variation in Expression and Protein Localization of the PIN Family of Auxin Efflux Facilitator Proteins in Flavonoid Mutants with Altered Auxin Transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transport of the two natural auxins, indole-3-butyric acid and indole-3-acetic acid, in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Flurenol: Unraveling the Chemistry and Biological Activity

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical and biological properties of compounds referred to as "Flurenol." It is important to note that the common name "Flurenol" has been associated with two distinct chemical entities. This guide will address both, providing their correct IUPAC nomenclature and detailing their respective characteristics.

9H-Fluoren-9-ol: A Eugeroic Agent

The compound most frequently discussed in recent scientific literature as "Flurenol," and also known by the name hydrafinil, is chemically identified as 9H-Fluoren-9-ol.[1][2] It is an alcohol derivative of fluorene (B118485) and has garnered attention for its potential as a wakefulness-promoting agent.[3][4]

IUPAC Name and Chemical Identity

Physicochemical and Biological Properties

The following table summarizes key quantitative data for 9H-Fluoren-9-ol.

| Property | Value | Reference |

| Molar Mass | 182.22 g/mol | [1] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 152 to 155 °C | [1] |

| Solubility in Water | Practically insoluble | [1] |

| LogP | 2.4 | [1] |

| IC₅₀ (Dopamine Reuptake Inhibition) | 9 µM | [3][6] |

Mechanism of Action: Dopamine (B1211576) Reuptake Inhibition

9H-Fluoren-9-ol is characterized as a weak dopamine reuptake inhibitor.[3][6] Its wakefulness-promoting effects are thought to stem from its ability to block the dopamine transporter (DAT), thereby increasing the extracellular concentration of dopamine in the synaptic cleft. The lipophilicity of 9H-Fluoren-9-ol, which is higher than that of modafinil, suggests it may more readily cross the blood-brain barrier.[1]

References

- 1. Fluorenol - Wikipedia [en.wikipedia.org]

- 2. Fluorenol - Wikiwand [wikiwand.com]

- 3. Fluorenol - Sciencemadness Wiki [sciencemadness.org]

- 4. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]

- 5. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Flurenol (CAS No. 467-69-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurenol, with the CAS number 467-69-6, is a synthetic plant growth regulator classified under the group of morphactins.[1] Its primary mechanism of action involves the inhibition of polar auxin transport, a critical process for plant growth and development. This disruption of auxin flow leads to a variety of morphological and physiological changes in treated plants. This technical guide provides a comprehensive overview of Flurenol, including its chemical identity, mechanism of action, and known biological effects. It also presents available quantitative data, outlines general experimental protocols for its use in research, and illustrates its interaction with the auxin signaling pathway.

Chemical and Physical Properties

Flurenol, chemically known as 9-hydroxyfluorene-9-carboxylic acid, is a derivative of fluorene-9-carboxylic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 467-69-6 | [2][3] |

| IUPAC Name | 9-hydroxyfluorene-9-carboxylic acid | [4] |

| Synonyms | Flurecol, 9-Hydroxy-9-fluorenecarboxylic acid | [2][4] |

| Molecular Formula | C₁₄H₁₀O₃ | [2][4] |

| Molecular Weight | 226.23 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 162-166 °C |

Mechanism of Action: Inhibition of Polar Auxin Transport

The primary mode of action of Flurenol, as with other morphactins, is the non-competitive inhibition of polar auxin transport.[5] Auxin, a crucial plant hormone, is directionally transported from cell to cell, creating gradients that control various developmental processes, including gravitropism, apical dominance, and root initiation.

Flurenol disrupts this transport system, leading to an accumulation or depletion of auxin in specific tissues, which in turn causes a range of morphological abnormalities. The precise molecular targets of morphactins within the auxin transport machinery are not fully elucidated but are thought to involve auxin efflux carriers.

Biological Effects on Plants

The disruption of auxin gradients by Flurenol manifests in a variety of observable effects on plant growth and development. These effects are generally inhibitory and lead to stunted or altered growth patterns.

Morphological Changes

-

Inhibition of Geotropism: Treatment with morphactins can inhibit the normal gravitropic responses of roots and shoots. For example, in pea roots, a related morphactin, methyl-2-chloro-9-hydroxyfluorene-9-carboxylate (CFM), was shown to inhibit negative geotropism.[5]

-

Cellular Swelling and Altered Cell Division: Flurenol can cause cellular swelling and disrupt the normal orientation of cell division.[5]

-

Induction of Root Hairs: An increase in root hair formation has been observed in plants treated with morphactins.[5]

-

Stunted Growth: Inhibition of internode elongation is a common effect, leading to a dwarfed or compact plant stature.

-

Altered Leaf and Flower Morphology: The shape and development of leaves and flowers can be significantly altered.

Physiological Effects

-

Delayed Senescence: Some studies on morphactins have shown a delay in leaf senescence.

-

Increased Pod Number: In a study on soybeans, the morphactin methylchlorflurenol (MCF) was found to increase the number of pods by 40% when applied at a concentration of 10 micromolar.[6][7] While this data is not for Flurenol specifically, it provides an indication of the potential quantitative effects of this class of compounds.

Experimental Protocols

Preparation of Stock Solutions

Flurenol is typically dissolved in a small amount of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, before being diluted to the final concentration with water or a buffer solution. It is crucial to include a solvent control in all experiments.

Plant Treatment Methods

-

Seed Germination Assay: Seeds can be germinated on filter paper or agar (B569324) medium containing various concentrations of Flurenol. Germination rates and seedling morphology can then be assessed.

-

Hydroponic Application: Seedlings can be grown in a hydroponic solution to which Flurenol is added. This method allows for precise control of the compound's concentration and continuous exposure to the roots.

-

Foliar Spray: A solution of Flurenol, often with a surfactant to improve leaf adhesion, can be sprayed onto the foliage of plants.

-

Agar Plate Assays: For studying root growth and gravitropism, seedlings can be grown on vertical agar plates containing Flurenol.

Analysis of Effects

-

Morphological Analysis: Measure parameters such as root length, shoot height, number of lateral roots, and leaf area.

-

Histological Analysis: Prepare tissue sections to observe changes in cell size, shape, and organization.

-

Hormone Quantification: Use techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to measure endogenous auxin levels in different plant tissues.

-

Auxin Transport Assays: Utilize radiolabeled auxin (e.g., ³H-IAA) to directly measure its transport through plant tissues in the presence and absence of Flurenol.

Signaling Pathways and Logical Relationships

Flurenol's primary effect is on the polar auxin transport system. The following diagram illustrates the general pathway of polar auxin transport and the proposed point of inhibition by morphactins like Flurenol.

Caption: Simplified diagram of polar auxin transport and Flurenol's inhibitory action.

Interaction with Other Phytohormones

The effects of morphactins can often be counteracted by the application of gibberellins (B7789140) (GAs), suggesting an antagonistic relationship between these two classes of plant growth regulators. This interaction highlights the complex hormonal crosstalk that governs plant development.

Caption: Logical relationship between Flurenol, auxin transport, gibberellin, and plant growth.

Conclusion

Flurenol (CAS 467-69-6) is a potent inhibitor of polar auxin transport in plants, classifying it as a morphactin. Its application leads to significant alterations in plant morphology and development. While the general mechanism of action is understood, further research is needed to elucidate the precise molecular targets and to quantify its effects across a broader range of plant species. The information provided in this guide serves as a foundational resource for researchers and scientists working in the fields of plant biology, agriculture, and the development of new plant growth regulators.

References

- 1. Buy Flurenol | 467-69-6 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Flurenol | C14H10O3 | CID 10087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Auxin and the Response of Pea Roots to Auxin Transport Inhibitors: Morphactin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Morphactin and Other Auxin Transport Inhibitors on Soybean Senescence and Pod Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Flurenol and its Derivatives, Focusing on Flurenol-butyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurenol (B65278) and its derivatives represent a class of compounds with diverse biological activities, ranging from plant growth regulation to potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological effects of flurenol and, in particular, its butyl ester, flurenol-butyl (B166871). The document details available quantitative data, outlines relevant experimental protocols, and visualizes known signaling pathways and experimental workflows to serve as a valuable resource for researchers in drug development and agricultural sciences. While flurenol-butyl is primarily recognized as a synthetic plant growth regulator, this guide also explores the broader therapeutic potential of the flurenol scaffold, including its influence on dopamine (B1211576) reuptake and potential cytotoxic effects on cancer cells, drawing parallels from related fluorene (B118485) derivatives.

Introduction

Flurenol, chemically known as 9-hydroxyfluorene-9-carboxylic acid, is a derivative of fluorene.[1] The addition of a butyl ester group to flurenol creates flurenol-butyl (also known as flurecol-butyl), a compound primarily utilized as a selective systemic herbicide and plant growth regulator.[1] It is often used in combination with other herbicides to control broad-leaved weeds.[2] Beyond its agricultural applications, the core structure of flurenol has drawn interest in medicinal chemistry. Flurenol itself has been identified as a weak dopamine reuptake inhibitor, suggesting potential applications in neuroscience. Furthermore, the broader class of fluorene derivatives has been investigated for various therapeutic properties, including anticancer and antimicrobial activities. This guide aims to consolidate the current technical knowledge on flurenol and flurenol-butyl, providing a foundation for further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of Flurenol and Flurenol-butyl is presented in Table 1. This data is crucial for understanding the compounds' behavior in biological systems and for the development of formulations.

| Property | Flurenol | Flurenol-butyl |

| IUPAC Name | 9-hydroxyfluorene-9-carboxylic acid | butyl 9-hydroxyfluorene-9-carboxylate[1] |

| Synonyms | Flurecol | Flurecol-butyl, Butyl 9-hydroxyfluorene-9-carboxylate[1] |

| CAS Number | 467-69-6 | 2314-09-2[1] |

| Molecular Formula | C₁₄H₁₀O₃ | C₁₈H₁₈O₃[3] |

| Molecular Weight | 226.23 g/mol | 282.33 g/mol [3] |

| Melting Point | Not available | 71 °C |

| Boiling Point | Not available | 255.4 °C at 10 mmHg |

| Solubility | Not available | In water: 3-4 mg/L at 20°C. Soluble in acetone, benzene, chloroform, carbon tetrachloride, diethyl ether, ethanol, and methanol. |

| LogP | Not available | 3.32 |

Table 1: Physicochemical Properties of Flurenol and Flurenol-butyl.

Synthesis

Synthesis of Flurenol-butyl

A patent describes a general process for the preparation of fluorene-9-carboxylic acid, a precursor to flurenol, by reacting fluorene with a dialkyl carbonate in the presence of an alkali metal hydride or potassium alcoholate, followed by neutralization and saponification.[4] Another patent details the synthesis of various esters of 9-hydroxyfluorene-9-carboxylic acid (flurenol) by heating the acid with the corresponding amino alcohol in the presence of hydrochloric acid.[5] Although not a direct protocol for flurenol-butyl, this demonstrates the feasibility of direct esterification.

Biological Activity and Mechanism of Action

Herbicidal Activity of Flurenol-butyl

Flurenol-butyl is primarily known for its activity as a plant growth regulator.[1] It acts as a systemic herbicide, meaning it is absorbed by the plant and translocated to other parts, where it exerts its effects. It is particularly effective in inhibiting the growth of shoots. While the precise mechanism is not fully elucidated in the available literature, it is believed to interfere with plant hormone signaling, particularly auxin transport. Morphactins, the class of synthetic growth regulators to which flurenol-butyl belongs, are known to be potent inhibitors of polar auxin transport. This disruption of auxin flow leads to a variety of developmental abnormalities in plants, ultimately inhibiting their growth.

Eugeroic and Neuroactive Properties of Flurenol

Flurenol has been identified as a weak dopamine reuptake inhibitor. This mechanism of action is of interest for its potential eugeroic (wakefulness-promoting) effects. By blocking the dopamine transporter, flurenol increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.

Potential Anticancer and Apoptotic Activity

While specific data on the anticancer activity of flurenol-butyl is scarce, numerous studies have investigated the cytotoxic effects of other fluorene derivatives against various cancer cell lines. The induction of apoptosis (programmed cell death) is a common mechanism by which these compounds exert their anticancer effects. Although direct evidence for flurenol-butyl is lacking, it is plausible that it may also possess such properties. The induction of apoptosis by chemical agents can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of a cascade of enzymes called caspases.[6]

Quantitative Data on Biological Activity

Specific IC50 values for the cytotoxicity of flurenol-butyl against cancer cell lines were not found in the performed searches. However, for context, Table 2 presents IC50 values for other fluoro-substituted derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| Fluoro-acridone derivative 14 | HL-60/VINC (Vincristine-resistant leukemia) | Not specified, but noted as highly cytotoxic |

| Fluoro-acridone derivative 15 | HL-60/VINC (Vincristine-resistant leukemia) | Not specified, but noted as highly cytotoxic |

| Fluoro-acridone derivative 16 | HL-60/VINC (Vincristine-resistant leukemia) | Not specified, but noted as highly cytotoxic |

| Novel Fluoroquinolone Analog II | NCI-60 Panel (Mean) | 3.30[7] |

| Novel Fluoroquinolone Analog IIIb | NCI-60 Panel (Mean) | 2.45[7] |

| Novel Fluoroquinolone Analog IIIf | NCI-60 Panel (Mean) | 9.06[7] |

Table 2: In Vitro Cytotoxicity of Selected Fluoro-substituted Heterocyclic Compounds. Note: These are not derivatives of flurenol but are provided to illustrate the potential for cytotoxic activity in fluorinated organic compounds.

Experimental Protocols

Synthesis of Flurenol-butyl (Fischer Esterification - General Protocol)

Materials:

-

Flurenol (9-hydroxyfluorene-9-carboxylic acid)

-

n-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve flurenol in an excess of n-butanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude flurenol-butyl.

-

The crude product can be further purified by column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay - General Protocol)

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Flurenol-butyl stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the flurenol-butyl stock solution in a complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of flurenol-butyl. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining - General Protocol)

Materials:

-

Cancer cell line of interest

-

Flurenol-butyl

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat the cells with flurenol-butyl at the desired concentration and for the desired time.

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for about 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase-3 Activity Assay (Fluorometric - General Protocol)

Materials:

-

Cell lysate from treated and untreated cells

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer

-

Fluorometer

Procedure:

-

Prepare cell lysates from both control and flurenol-butyl-treated cells.

-

In a microplate, add the cell lysate to the assay buffer.

-

Add the fluorogenic caspase-3 substrate to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths over time.

-

The increase in fluorescence corresponds to the cleavage of the substrate by active caspase-3 and is indicative of apoptosis.

Signaling Pathways and Experimental Workflows (Visualizations)

Conclusion and Future Directions

Flurenol-butyl is an established plant growth regulator with a likely mechanism of action involving the disruption of auxin transport. Its synthesis from flurenol is straightforward, typically following standard esterification procedures. While its herbicidal properties are well-documented, there is a notable lack of publicly available data regarding its potential as a therapeutic agent, specifically its cytotoxicity against cancer cells and the underlying signaling pathways.

The broader family of fluorene derivatives has shown promise in medicinal chemistry, with activities ranging from antimicrobial to anticancer. Future research should aim to bridge this knowledge gap for flurenol-butyl. Specifically, systematic screening of flurenol-butyl and other flurenol derivatives against a panel of cancer cell lines is warranted to determine their IC50 values. Mechanistic studies could then elucidate whether these compounds induce apoptosis and identify the specific signaling pathways involved. Such research could unlock new therapeutic applications for this class of compounds, extending their utility beyond agriculture.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. Flurenol-butyl [sitem.herts.ac.uk]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. US4564700A - Process for the preparation of fluorene-9-carboxylic acid - Google Patents [patents.google.com]

- 5. US2221828A - Esters of amino alcohols with 9-hydroxyfluorene-9-carboxylic acid and processes for their production - Google Patents [patents.google.com]

- 6. Fluoride Induces Apoptosis in Mammalian Cells: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

9-Fluorenol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Properties, and Biological Activity of a Versatile Secondary Alcohol

Abstract

9-Fluorenol, a secondary alcohol derivative of fluorene (B118485), is a compound of significant interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological activity, particularly its role as a dopamine (B1211576) transporter inhibitor. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Family

9-Fluorenol, with the IUPAC name 9H-fluoren-9-ol , is a member of the secondary alcohol chemical family.[1] This classification is determined by the hydroxyl (-OH) functional group being attached to the carbon at the 9-position of the fluorene ring system. This carbon atom is, in turn, bonded to two other carbon atoms within the fused aromatic structure, a defining characteristic of secondary alcohols.[2][3][4][5][6] The core structure also features a fluorene moiety , which consists of two benzene (B151609) rings fused to a central five-membered ring.[1]

Physicochemical Properties

9-Fluorenol is a white to off-white crystalline solid at room temperature.[7] It is generally stable under normal conditions but is incompatible with strong oxidizing agents.[2] Its solubility in water is low.

Table 1: Physical and Chemical Properties of 9-Fluorenol

| Property | Value |

| Molecular Formula | C₁₃H₁₀O |

| Molecular Weight | 182.22 g/mol |

| Melting Point | 153-154 °C |

| Boiling Point | 367.5 ± 11.0 °C at 760 mmHg |

| pKa | 13.34 ± 0.20 (Predicted) |

| LogP (Octanol/Water) | 2.4 |

| Appearance | White to grayish crystalline powder |

Spectroscopic Data

The structural elucidation of 9-Fluorenol is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data of 9-Fluorenol

| Spectroscopy | Key Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.62-7.59 (m, 2H), 7.39-7.28 (m, 6H), 5.52 (d, J=10.0 Hz, 1H), 1.98 (d, J=10.0 Hz, 1H)[5] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 147.9, 141.1, 129.0, 127.2, 125.0, 120.0, 74.8 |

| Infrared (IR) | Major peaks indicative of O-H and C-H (aromatic) stretching. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 182 |

Experimental Protocols

Synthesis of 9-Fluorenol via Reduction of 9-Fluorenone (B1672902)

The most common and efficient method for synthesizing 9-Fluorenol is the reduction of 9-fluorenone.[8]

Experimental Workflow: Synthesis of 9-Fluorenol

Caption: A schematic representation of the synthetic workflow for 9-Fluorenol.

Protocol:

-

Dissolve 5.0 g of 9-fluorenone in 30 mL of warm ethanol in a 100-mL beaker.

-

In a separate container, prepare the reducing agent by dissolving 0.4 g of sodium borohydride and 200 mg of sodium methoxide in 10 mL of methanol.

-

Add the reducing agent dropwise to the warm 9-fluorenone solution.

-

Allow the reaction mixture to stand for 10-20 minutes. A color change from yellow (9-fluorenone) to white (9-Fluorenol) should be observed.[9]

-

Precipitate the product by adding 50 mL of water.

-

Neutralize the solution with 0.1 M HCl.

-

Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts.[9]

-

Dry the resulting white solid to obtain 9-Fluorenol. The reported yield is typically high, around 95-100%.[9]

Oxidation of 9-Fluorenol to 9-Fluorenone

The hydroxyl group of 9-Fluorenol can be readily oxidized to the corresponding ketone, 9-fluorenone.

Experimental Workflow: Oxidation of 9-Fluorenol

Caption: A schematic representation of the oxidation of 9-Fluorenol to 9-Fluorenone.

Protocol:

-

In a round-bottom flask, dissolve 9-Fluorenol in an appropriate solvent such as acetone.

-

Add a catalytic amount of an oxidizing agent. Common reagents for this transformation include chromic acid or Swern oxidation reagents.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction by quenching any remaining oxidizing agent and extracting the product into an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield 9-fluorenone.

Biological Activity: Dopamine Transporter Inhibition

9-Fluorenol has been identified as a dopamine transporter (DAT) inhibitor with an IC₅₀ value of 9 µM.[10][11] The dopamine transporter is a membrane protein that regulates dopamine levels in the brain by reabsorbing it from the synaptic cleft back into the presynaptic neuron.[7] By inhibiting DAT, 9-Fluorenol increases the extracellular concentration of dopamine, which can lead to wakefulness-promoting effects.[8][10]

Signaling Pathway of Dopamine Transporter Inhibition by 9-Fluorenol

The mechanism of action of 9-Fluorenol as a DAT inhibitor involves its binding to the dopamine transporter, thereby blocking the reuptake of dopamine. This leads to an accumulation of dopamine in the synaptic cleft, enhancing and prolonging its signaling to postsynaptic neurons.

Signaling Pathway: DAT Inhibition by 9-Fluorenol

References

- 1. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 2. 1689-64-1 CAS MSDS (9-Fluorenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 9-Fluorenol(1689-64-1) 1H NMR spectrum [chemicalbook.com]

- 6. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 9H-Fluoren-9-ol (CAS 1689-64-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

9-Fluorenol's role as a chemical intermediate

An In-depth Technical Guide on the Role of 9-Fluorenol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Fluorenol, a hydroxyl-substituted derivative of the tricyclic aromatic hydrocarbon fluorene (B118485), is a pivotal chemical intermediate in a multitude of scientific domains. Its unique structural and reactive properties make it an invaluable precursor in the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of 9-Fluorenol's synthesis, its fundamental chemical transformations, and its significant applications as an intermediate in the development of advanced polymers and potent bioactive agents. Detailed experimental protocols, quantitative data on the efficacy of its derivatives, and graphical representations of synthetic and biological pathways are presented to serve as a critical resource for professionals in organic synthesis, materials science, and medicinal chemistry.

Introduction to 9-Fluorenol

9-Fluorenol (also known as 9-hydroxyfluorene) is an alcohol derivative of fluorene where a hydroxyl group is attached to the bridging carbon at the 9-position.[1][2] This seemingly simple modification imparts a high degree of reactivity, establishing 9-Fluorenol as a versatile building block. The fluorene scaffold itself is a privileged structure in medicinal chemistry, and the hydroxyl group of 9-Fluorenol provides a convenient handle for extensive functionalization.[3][4] Its applications range from the synthesis of high-performance polymers for organic electronics to the creation of novel pharmaceutical candidates with anticancer and antimicrobial properties.[5][6]

Chemical Properties:

-

Molecular Formula: C₁₃H₁₀O[7]

-

Melting Point: 152-155 °C[1]

-

Solubility: Practically insoluble in water, but soluble in many organic solvents.[1][9]

Synthesis of 9-Fluorenol: A Key Transformation

The most common and efficient laboratory-scale synthesis of 9-Fluorenol involves the reduction of its corresponding ketone, 9-fluorenone (B1672902).[10] This transformation is typically achieved with high yield and purity using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).[7][10]

Experimental Protocol: Sodium Borohydride Reduction of 9-Fluorenone

This protocol outlines a standard laboratory procedure for synthesizing 9-Fluorenol.[7][11]

Materials:

-

9-Fluorenone (5 g)

-

Ethanol (B145695) (30 mL)

-

Reducing reagent:

-

Sodium methoxide (B1231860) (200 mg)

-

Methanol (10 mL)

-

Sodium borohydride (NaBH₄) (0.4 g)

-

-

Water (50 mL)

-

0.1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve 5 g of 9-fluorenone in 30 mL of warm ethanol in a 100-mL beaker.

-

Freshly prepare the reducing reagent by dissolving 200 mg of sodium methoxide and 0.4 g of sodium borohydride in 10 mL of methanol.

-

Add the reducing reagent dropwise to the 9-fluorenone solution.

-

Allow the solution to stand undisturbed for 10-20 minutes. A color change from yellow (9-fluorenone) to white (9-fluorenol) will be observed.[7]

-

Precipitate the product by adding 50 mL of water.

-

Neutralize the solution with 0.1 M HCl.

-

Collect the white precipitate by vacuum filtration and wash it with cold water to remove any residual inorganic salts.[7]

-

The dried crude product, with a melting point of approximately 153°C, is typically of sufficient purity for subsequent use, with yields often ranging from 95-100%.[7]

9-Fluorenol as a Versatile Chemical Intermediate

The hydroxyl group at the 9-position is the key to 9-Fluorenol's utility as an intermediate. It serves as a reactive site for oxidation, esterification, etherification, and various substitution reactions, enabling the synthesis of a diverse range of molecules.[6]

Oxidation to 9-Fluorenone

A fundamental transformation of 9-Fluorenol is its oxidation back to 9-Fluorenone.[2] 9-Fluorenone is a crucial building block for various materials, including organic light-emitting diodes (OLEDs) and antimalarial drugs.[2][12]

This method utilizes common household bleach, presenting an environmentally benign approach.[2]

Materials:

-

9-Fluorenol (2.5 g, 13.7 mmol)

-

Acetone (50 mL)

-

Glacial acetic acid (6.0 mL)

-

5.25% Sodium hypochlorite (B82951) solution (40 mL)

-

Dichloromethane or diethyl ether for extraction

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2.5 g of 9-Fluorenol in 50 mL of acetone.

-

Add 6.0 mL of glacial acetic acid to the solution.

-

Cool the flask in an ice bath and slowly add 40 mL of 5.25% sodium hypochlorite solution dropwise while stirring.

-

Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a 30:70 acetone/hexane eluent (Rf of 9-Fluorenol ≈ 0.56; Rf of 9-Fluorenone ≈ 0.80).[2]

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure to isolate the 9-Fluorenone product.

Precursor for Polyfluorene Polymers

9-Fluorenol is a valuable precursor for synthesizing functionalized fluorene monomers used to create polyfluorenes.[6] These conjugated polymers are integral to organic electronics, finding use in OLEDs, solar cells, and sensors. The hydroxyl group allows for the introduction of various functionalities that can fine-tune the polymer's optoelectronic properties, such as emission color and charge transport characteristics.[6]

Intermediate in Drug Development

The fluorene scaffold is a recognized pharmacophore, and derivatives of 9-Fluorenol have shown significant promise as therapeutic agents.[3][13] Its structure serves as a template for developing novel compounds with potent biological activities.

Bioactive Derivatives of 9-Fluorenol

Researchers have successfully synthesized and tested numerous 9-Fluorenol derivatives, revealing significant anticancer and antimicrobial properties.

Anticancer Activity

Derivatives of 9-Fluorenol have demonstrated cytotoxicity against a range of cancer cell lines.[3][4] One proposed mechanism of action for some derivatives is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of DNA precursors.[3]

The following table summarizes the reported in vitro anticancer activity of various 9-Fluorenol derivatives.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| O-aryl-carbamoyl-oxymino-fluorene | HeLa (Cervical Cancer) | 6.33 ± 3.02 (µg/mL) | [3] |

| O-aryl-carbamoyl-oxymino-fluorene | HT29 (Colon Adenocarcinoma) | > 10 (µg/mL) | [3] |

| O-aryl-carbamoyl-oxymino-fluorene | MG63 (Osteosarcoma) | 31.5 (µg/mL) | [3] |

| Fluorene-triazole hybrid (LSO272) | MOLM-13 (Leukemia) | 12.5 | [3] |

| Fluorene-triazole hybrid (LSO258) | MOLM-13 (Leukemia) | 25.5 | [3] |

| SG3 (9H-fluoren-9-one derivative) | MCF-7 (Breast) | 1.95 | [4] |

| Note: Some data reported in µg/mL requires the specific molecular weight for conversion to µM.[3] |

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[4]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specified density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 9-Fluorenol derivatives and incubate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Activity

Derivatives of 9-Fluorenol have also demonstrated significant activity against various bacterial and fungal pathogens, including drug-resistant strains.[3][13] The mechanisms of action are believed to be multifaceted, including the disruption of microbial cell membrane integrity and the induction of reactive oxygen species (ROS).[13]

The table below presents the antimicrobial efficacy of O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives.

| Compound | Target Microorganism | MIC (mg/mL) | MBC (mg/mL) | MBIC (mg/mL) |

| 9-((3,4-dichlorophenyl)carbamoyloximino)fluorene | Staphylococcus aureus ATCC 1026 | 0.156 | 0.312 - 10 | 0.019 |

| O-aryl-carbamoyl-oxymino-fluorene derivatives (general) | Bacterial and Fungal Strains | 0.156 - 10 | 0.312 - 10 | 0.009 - 1.25 |

| MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBIC: Minimum Biofilm Inhibitory Concentration.[13] |

The following diagram illustrates a typical workflow for assessing the antimicrobial potential of newly synthesized 9-Fluorenol derivatives.

This is a preliminary method to screen for antimicrobial activity.[3]

Procedure:

-

Plate Preparation: Prepare Mueller-Hinton agar (B569324) plates and uniformly spread a standardized inoculum of the target microorganism.

-

Well Creation: Create uniform wells (6-8 mm diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a fixed volume (e.g., 100 µL) of the 9-Fluorenol derivative solution at a known concentration into each well. Include solvent and positive controls.

-

Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.

-

Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Conclusion

9-Fluorenol has firmly established its role as a cornerstone chemical intermediate. Its accessible synthesis and the reactivity of its hydroxyl group provide a gateway to a vast chemical space. For drug development professionals, it is the foundation of a privileged scaffold, enabling the creation of derivatives with potent anticancer and antimicrobial activities. For materials scientists, it is a key precursor to functional polymers that are driving innovations in organic electronics. The continued exploration of 9-Fluorenol's reactivity and the biological activities of its derivatives promises to yield further advancements across multiple scientific disciplines.

References

- 1. Fluorenol - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. 9-Fluorenol synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. jinjingchemical.com [jinjingchemical.com]

- 10. nbinno.com [nbinno.com]

- 11. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Synthesis of 9-Fluorenol from 9-Fluorenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 20, 2025

Abstract